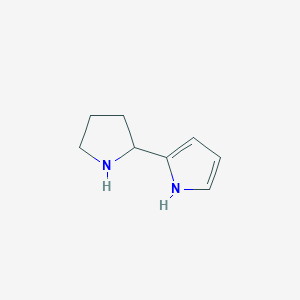

2-(Pyrrolidin-2-yl)-1h-pyrrole

Vue d'ensemble

Description

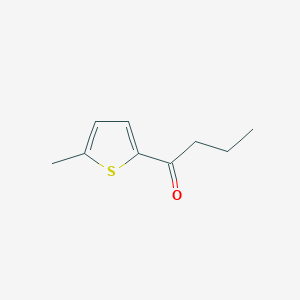

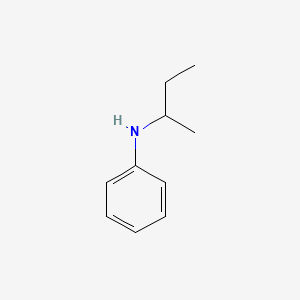

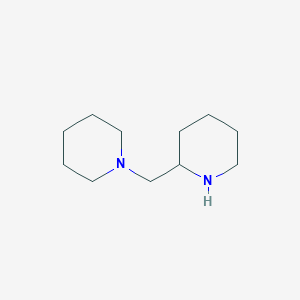

The compound “2-(Pyrrolidin-2-yl)-1h-pyrrole” is a nitrogen-containing heterocycle. The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .

Synthesis Analysis

The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings . The starting point for the synthesis of some derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile .Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-2-yl)-1h-pyrrole” is characterized by a five-membered pyrrolidine ring. The structure of related compounds has been analyzed using 1H NMR .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the respective Schiff base intermediates .Applications De Recherche Scientifique

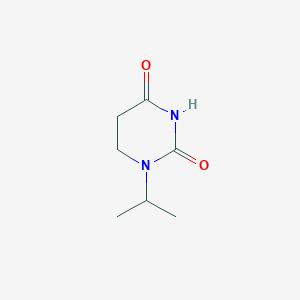

Medicinal Chemistry: Anti-Fibrosis Agents

The pyrrolidine moiety is a significant structural component in medicinal chemistry due to its presence in various bioactive compounds. In the context of anti-fibrosis, derivatives of “2-(Pyrrolidin-2-yl)-1H-pyrrole” have been synthesized and evaluated for their potential to inhibit the proliferation of fibrotic tissue . These compounds target hepatic stellate cells, which play a crucial role in liver fibrosis, and have shown promising results in reducing the expression of collagen and hydroxyproline, indicating their potential as novel anti-fibrotic drugs.

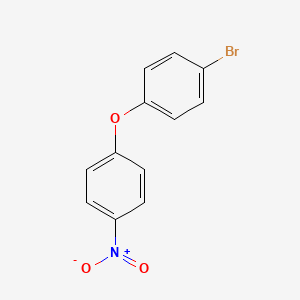

Oncology: Cancer Imaging Agents

In oncological research, “2-(Pyrrolidin-2-yl)-1H-pyrrole” derivatives have been utilized to develop novel PET tracers for cancer imaging . These tracers target the Fibroblast Activation Protein (FAP), which is overexpressed in many human carcinomas. The derivatives exhibit high binding affinity and specificity, allowing for clear visualization of tumors in PET imaging. This application is crucial for the early detection and monitoring of cancer progression.

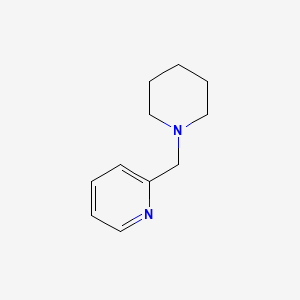

Chemical Biology: Heterocyclic Compound Libraries

The versatility of “2-(Pyrrolidin-2-yl)-1H-pyrrole” allows for the construction of libraries of novel heterocyclic compounds with potential biological activities . These libraries are invaluable for screening purposes in drug discovery, providing a diverse range of compounds that can be tested for various pharmacological properties.

Material Science: Organic Phosphonates

The structural flexibility of “2-(Pyrrolidin-2-yl)-1H-pyrrole” facilitates the synthesis of functionalized organic phosphonates . These compounds have applications in material science, where they can be used to modify surface properties or as intermediates in the synthesis of more complex materials.

Orientations Futures

The future directions for “2-(Pyrrolidin-2-yl)-1h-pyrrole” and related compounds involve the design of new pyrrolidine compounds with different biological profiles . Some novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands have been synthesized and evaluated for their anti-fibrosis activity .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been reported to interact with a variety of targets, contributing to their diverse biological activities .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine derivatives have been associated with a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Propriétés

IUPAC Name |

2-pyrrolidin-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIFIQOPWFJFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293113 | |

| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrrolidin-2-yl)-1h-pyrrole | |

CAS RN |

5666-13-7 | |

| Record name | 2-(2-Pyrrolidinyl)-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 87244 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC87244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)

![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)